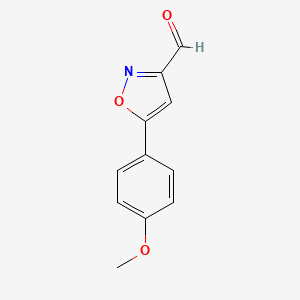

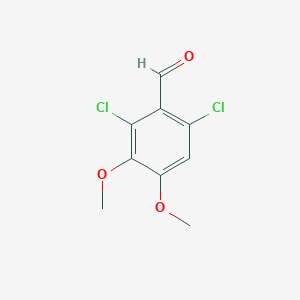

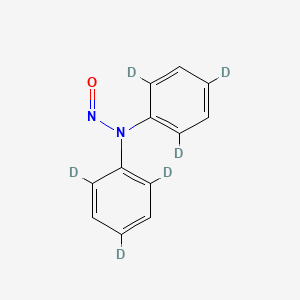

![molecular formula C9H8ClN3O B1602684 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-34-7](/img/structure/B1602684.png)

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Overview

Description

The compound “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a type of pyrazoloquinoline .

Synthesis Analysis

The synthesis of this compound has been discussed in various studies . For instance, one method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis

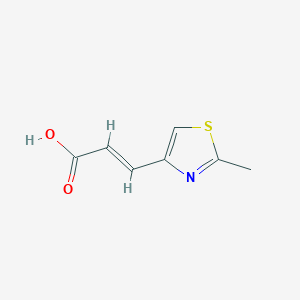

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8ClN3O/c1-5-7-3-6 (4-14)8 (10)11-9 (7)13 (2)12-5/h3-4H,1-2H3 . The molecular weight is 209.63 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For example, in a two-component reaction, a bond is formed between the C8a carbon and the N9 nitrogen, and between the carbons C4a and C4 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.63 . It is recommended to be stored at 2-8°C . The InChI code for this compound is 1S/C9H8ClN3O/c1-5-7-3-6 (4-14)8 (10)11-9 (7)13 (2)12-5/h3-4H,1-2H3 .Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

A novel method to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes has been developed through the Vilsmeier–Haack reaction, which further enables the creation of heterocyclic chalcones and dipyrazolopyridines. These compounds are critical in the exploration of new pharmaceuticals and materials due to their unique structural properties (Quiroga et al., 2010).

Molecular Structure and Hydrogen Bonding

Research has elucidated the hydrogen-bonded assembly of six closely related pyrazolo[3,4-b]pyridine derivatives, showcasing a variety of molecular structures from simple chains to complex sheets. This study provides insight into the molecular interactions and potential applications of these compounds in designing new materials with specific physical properties (Quiroga et al., 2012).

Advanced Synthetic Approaches

Further research highlights the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines. This approach demonstrates the versatility of pyrazolo[3,4-b]pyridine derivatives as precursors in organic synthesis, facilitating the production of complex molecules for pharmaceutical and material science applications (Vilkauskaitė et al., 2011).

Photophysical Properties

Investigations into the photophysical properties of pyrazolo naphthyridines, synthesized from orthoaminoaldehyde derivatives, have shown significant potential for these compounds in optoelectronic applications. The study of their fluorescence based on specific solute-solvent interactions and electron donor-acceptor substituents opens new avenues for the development of optical materials and sensors (Patil et al., 2010).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity against various bacteria. This research underscores the potential of these compounds in the development of new antibacterial agents, highlighting the relevance of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives in medicinal chemistry (Panda et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-7-3-6(4-14)8(10)11-9(7)13(2)12-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROJIEMGBWEVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585528 | |

| Record name | 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898911-34-7 | |

| Record name | 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

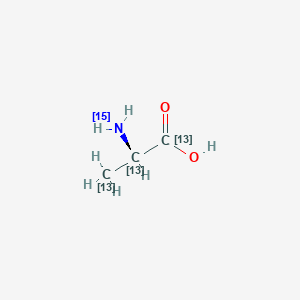

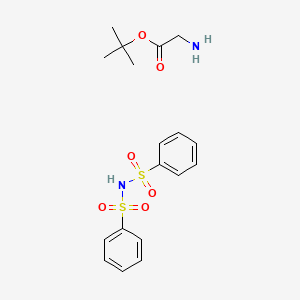

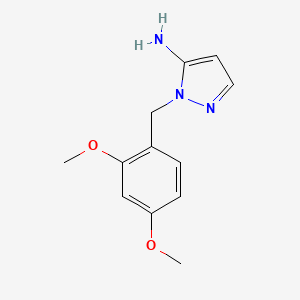

![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)